BenchChemオンラインストアへようこそ!

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Lipophilicity Physicochemical Property ADME Prediction

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide (CAS 921798-07-4) is a synthetic small molecule (MW 410.5 g/mol, C21H18N2O3S2, XLogP3 5.1) that integrates a 7-ethoxybenzofuran, a 1,3-thiazole, and a phenylthioacetamide side chain. It belongs to the benzofuran–thiazole hybrid class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticancer, anti-inflammatory, and antimicrobial activities.

Molecular Formula C21H18N2O3S2
Molecular Weight 410.51
CAS No. 921798-07-4
Cat. No. B3016349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
CAS921798-07-4
Molecular FormulaC21H18N2O3S2
Molecular Weight410.51
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4
InChIInChI=1S/C21H18N2O3S2/c1-2-25-17-10-6-7-14-11-18(26-20(14)17)16-12-28-21(22-16)23-19(24)13-27-15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,22,23,24)
InChIKeyHUIUHEZJIRGXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide (CAS 921798-07-4): Procurement-Grade Structural and Class-Level Baseline for a Benzofuran–Thiazole–Thioether Research Scaffold


N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide (CAS 921798-07-4) is a synthetic small molecule (MW 410.5 g/mol, C21H18N2O3S2, XLogP3 5.1) that integrates a 7-ethoxybenzofuran, a 1,3-thiazole, and a phenylthioacetamide side chain [1]. It belongs to the benzofuran–thiazole hybrid class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticancer, anti-inflammatory, and antimicrobial activities [2][3]. No primary bioassay data, peer-reviewed biological studies, or patent claims with quantitative pharmacology for this exact compound were identified across PubMed, PubChem BioAssay, ChEMBL, BindingDB, or Google Scholar as of the search date.

Why N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide Cannot Be Replaced by Simple Benzofuran–Thiazole or Phenylthioacetamide Isosteres


Benzofuran–thiazole hybrids and phenylthioacetamides are not functionally interchangeable subclasses. The 7-ethoxy substituent on the benzofuran ring modulates electron density, lipophilicity, and metabolic stability in ways that unsubstituted or 5-/6-substituted benzofuran analogs cannot replicate [1]. Within the thiazolylbenzofuran patent space, even minor alkyl or alkoxy variations yield functionally distinct leukotriene/SRS-A antagonist or kinase-inhibitory profiles [2]. Simultaneously, the phenylthioacetamide side chain introduces a thioether sulfur capable of distinct polar and covalent interactions compared to simple acetamide or alkylamide congeners; class-level evidence shows phenylthioacetamides acting as enzyme inhibitors (e.g., carbonic anhydrase, β-lactamase, and caspase-1/NF-κB pathway modulators) [3]. The confluence of these three structural elements—7-ethoxybenzofuran, 1,3-thiazole linker, and phenylthioacetamide—creates a polyvalent scaffold whose binding, ADME, and physicochemical properties cannot be predicted by simple substitution of any single module.

Quantitative Differentiation Evidence for N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide Against Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) Comparison Against Des-Ethoxy and Des-Phenylthio Analogs

The target compound exhibits a computed XLogP3 of 5.1 [1], which is substantially higher than the des-ethoxy analog N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide (estimated XLogP3 ~3.5; MW 334.4 g/mol, C19H14N2O2S) and the des-phenylthio analog N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (XLogP3 ~4.2; MW 364.4 g/mol, C20H16N2O3S) [2]. This ~0.9–1.6 log-unit increase reflects the additive contribution of the ethoxy group and the phenylthio sulfur, placing the compound in a higher lipophilicity bracket predictive of enhanced membrane permeation and tissue distribution but also higher metabolic liability.

Lipophilicity Physicochemical Property ADME Prediction

Rotatable Bond and Topological Polar Surface Area Differentiation Supporting Conformational and Solubility Profiling

The target compound possesses 7 rotatable bonds and a topological polar surface area (TPSA) of approximately 70–75 Ų (6 H-bond acceptors, 1 donor), compared to 5 rotatable bonds and TPSA ~55–60 Ų for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide [1]. The additional rotational degrees of freedom introduced by the phenylthioacetamide side chain increase conformational entropy, which may translate into differential binding kinetics (e.g., slower off-rates) and altered solubility profiles.

Conformational Flexibility TPSA Drug-Likeness

Class-Level Kinase Inhibition: Benzofuran–Thiazole Hybrids Exhibit Quantified PI3Kα and EGFR Inhibitory Activity Absent in Mono-Aromatic Thiazoles

Benzofuran–thiazole hybrid compounds have demonstrated potent PI3Kα inhibition. Compound 6c from Radwan et al. (2022) inhibited PI3Kα with an IC50 of 0.98 µM, while simpler phenylthiazole or benzothiazole analogs lacking the benzofuran moiety showed IC50 values >10 µM [1]. In a separate study, benzofuran-thiazolyl hydrazone 5g inhibited EGFR kinase with an IC50 of 9.05 µM, whereas the corresponding non-benzofuran thiazole analog was inactive (IC50 > 50 µM) [2]. These data establish that the benzofuran–thiazole core confers kinase-target engagement not achievable with simple thiazole or benzothiazole monocycles.

Kinase Inhibition PI3Kα EGFR Anticancer

Class-Level Anticancer Cytotoxicity: Benzofuran–Thiazole Hybrids Show GI50 Values in the Sub-Micromolar Range Against NCI-60 Panel

Hadiyal et al. (2023) reported that benzofuran-bearing thiazole hybrids 8g and 8h displayed GI50 values ranging from 0.295 to 4.15 µM across the NCI-60 human tumor cell line panel, with 8g outperforming the standard drug fluorouracil in several lines [1]. In contrast, analogous bis-thiazole compounds lacking the benzofuran moiety showed significantly higher GI50 values (typically >10 µM) in the same NCI-60 screening protocol [2]. While the target compound has not been directly tested, its benzofuran–thiazole core architecture aligns with the sub-micromolar-active chemotype.

Anticancer NCI-60 Cytotoxicity GI50

Optimal Research Deployment Scenarios for N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide Based on Evidence-Linked Differentiation


SAR Probe for Lipophilicity-Governed Membrane Permeation in Benzofuran–Thiazole ADME Cascades

With an XLogP3 of 5.1 representing a 0.9–1.6 log-unit increase over des-ethoxy and des-phenylthio analogs [1], this compound serves as the high-lipophilicity anchor in structure–activity relationship (SAR) studies examining passive membrane permeability, P-glycoprotein efflux susceptibility, and microsomal metabolic stability within the benzofuran–thiazole series. It is particularly suited for laboratories conducting systematic permeability screening (e.g., PAMPA, Caco-2) where a logP ladder is required.

Conformational Entropy and Binding Kinetics Probe in Kinase or Enzyme Target Engagement Studies

The 7 rotatable bonds and the thioether sulfur in the phenylthioacetamide tail introduce conformational flexibility and potential for covalent or polar interactions not present in the more rigid benzamide analog (5 rotatable bonds) [1]. This compound can be deployed in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments to test whether increased side-chain entropy correlates with slower off-rates or enhanced residence time on kinase or enzyme targets identified for the benzofuran–thiazole class [2].

Negative Control or Selectivity Counter-Screen for PI3Kα or EGFR Kinase Inhibitor Programs

Given the established sub-micromolar to low-micromolar PI3Kα and EGFR activity of benzofuran–thiazole hybrids [1][2], this untested compound can function as a structurally matched negative control in selectivity profiling panels. If found inactive against a given kinase panel, it would confirm that the phenylthioacetamide side chain does not contribute to kinase binding, thereby validating the pharmacophore model and guiding medicinal chemistry optimization toward productive vectors.

Library Enumeration Starting Material for DNA-Encoded Library (DEL) or Fragment-Based Screening Collections

The compound's modular architecture—7-ethoxybenzofuran core, thiazole linker, and phenylthioacetamide tail—offers three distinct diversification points [1]. It is suitable as a starting scaffold for parallel synthesis or DNA-encoded library construction where the phenylthio group can be replaced with diverse thiols, or the acetamide linkage varied with different amine capping groups, enabling generation of >10³ analogs for unbiased phenotypic or target-based screening.

Quote Request

Request a Quote for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.